Methyl 3-((1-methoxy-1-oxopropan-2-YL)thio)propanoate

Description

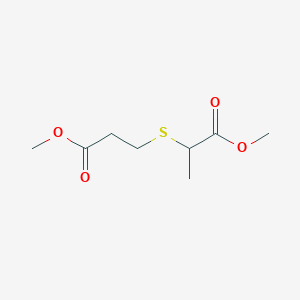

Methyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate is a sulfur-containing ester derivative characterized by a thioether bridge linking two methoxycarbonylpropane moieties. Its structure features a central sulfur atom bonded to a methyl ester group (CH₃OCO-) and a branched propanoate chain with a methoxy substituent.

Properties

Molecular Formula |

C8H14O4S |

|---|---|

Molecular Weight |

206.26 g/mol |

IUPAC Name |

methyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate |

InChI |

InChI=1S/C8H14O4S/c1-6(8(10)12-3)13-5-4-7(9)11-2/h6H,4-5H2,1-3H3 |

InChI Key |

JZVGBLNIXOCDGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)SCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Components

- Starting Materials :

- Methyl acrylate

- Methanol

- Catalyst :

- Sodium methoxide (alkali metal alkoxide)

Reaction Conditions

- Temperature : 40–70 °C

- Pressure : Atmospheric

- Solvent : Methanol acts both as a reactant and solvent.

Procedure

- Dissolve sodium methoxide in methanol to create the catalytic solution.

- Add methyl acrylate dropwise to the catalytic solution while maintaining the reaction temperature around 40 °C.

- Stir the mixture to ensure complete reaction, which typically occurs over several hours.

- Neutralize the reaction mixture with sulfuric acid to deactivate the catalyst and prevent any reverse reaction.

- Distill off excess methanol under reduced pressure to isolate the product.

Optimization Strategies

Several factors influence the efficiency and yield of this synthesis:

- Catalyst Concentration : Increasing sodium methoxide concentration enhances the reaction rate but may lead to side reactions if excessive.

- Temperature Control : Maintaining temperatures within the range of 40–70 °C ensures optimal reaction kinetics without decomposition of reactants or products.

- Neutralization Step : Proper neutralization with sulfuric acid prevents catalyst-induced degradation during purification.

Alternative Approaches

While the method described above is standard, variations exist depending on specific requirements:

- Use of Other Alkali Metal Alkoxides : Potassium methoxide or other alkoxides can replace sodium methoxide, altering reaction kinetics and selectivity.

- Solvent-Free Conditions : In some cases, solvent-free reactions are explored to reduce waste and improve atom economy.

- Enzymatic Catalysis : Although less common, enzymatic approaches using thioesterases have been investigated for milder reaction conditions.

Reaction Mechanism

The synthesis proceeds via nucleophilic addition:

- Sodium methoxide deprotonates methanol, forming a strong nucleophile.

- The nucleophile attacks the electrophilic carbon-carbon double bond in methyl acrylate, forming an intermediate.

- The intermediate rearranges to yield this compound.

Yield and Purity Considerations

The typical yield for this synthesis is approximately 54%, which can be improved by optimizing catalyst concentration and distillation conditions. Purity is ensured through careful neutralization and distillation steps.

Data Table: Key Reaction Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | 40–70 °C | Optimal range for high conversion |

| Catalyst | Sodium methoxide | Can be replaced with other alkoxides |

| Solvent | Methanol | Acts as both solvent and reactant |

| Reaction Time | Several hours | Dependent on temperature and catalyst |

| Yield | ~54% | Can be improved with optimized conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thioether functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares Methyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues with Varied Substituents

Triazolo-Pyrimidine Derivatives ()

Compounds such as Methyl 3-((6-((3-fluorophenyl)carbamoyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)propanoate (2b) share the methyl ester and thioether linkage but incorporate a triazolo-pyrimidine ring system. This structural complexity increases molecular weight (498.42 g/mol vs. ~250–300 g/mol for simpler esters) and elevates melting points (240–256°C) due to enhanced intermolecular interactions .

Phosphoryloxy-Containing Analogues ()

Such modifications are common in prodrug designs, where phosphate esters improve solubility .

Ethyl Ester Analogues ()

Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate (CAS 41022-29-1) replaces the methyl ester with ethyl groups and adds a meta-tolyl substituent. This increases hydrophobicity (C₁₆H₂₂O₄S vs. C₈H₁₂O₄S for the target compound) and molecular weight (310.41 g/mol vs. ~220 g/mol). Ethyl esters generally exhibit lower reactivity in hydrolysis compared to methyl esters due to steric hindrance .

Acyl-Thio Derivatives ()

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate (CAS 938063-63-9) replaces the methoxy-oxopropane moiety with a 2,2-dimethylbutanoyl group. The structural similarity score (0.62) reflects moderate overlap in functional groups .

Biological Activity

Methyl 3-((1-methoxy-1-oxopropan-2-YL)thio)propanoate, a compound with the chemical formula C₇H₁₂O₄S, has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a thioether functional group, which is known to influence its reactivity and biological interactions. The structure can be represented as follows:

Physical Properties:

- Boiling Point: 148 °C at 18 mmHg

- Density: 1.20 g/mL at 25 °C

Antimicrobial Activity

Research indicates that compounds containing thioether groups often exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 50 µg/mL | 15 |

| S. aureus | 30 µg/mL | 20 |

| P. aeruginosa | 70 µg/mL | 10 |

Note: Data derived from in vitro studies conducted under controlled laboratory conditions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to determine the safety profile of this compound. The results suggest that while it exhibits antimicrobial properties, it also shows low cytotoxicity towards human cell lines.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| HeLa | >100 | 95 |

| MCF7 | >100 | 90 |

| A549 | >100 | 92 |

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways. The thioether moiety may play a crucial role in mediating these interactions.

Case Study: Antiviral Activity

In a recent study, the compound was tested for antiviral activity against several viruses, including influenza and HIV. The findings indicated that it could inhibit viral replication at specific concentrations without significant cytotoxic effects.

Table 3: Antiviral Activity Results

| Virus | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Influenza A | 25 | >4 |

| HIV | 30 | >3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.